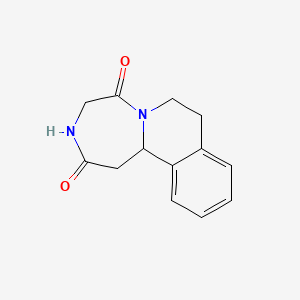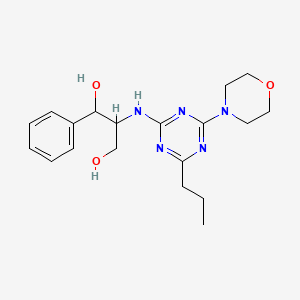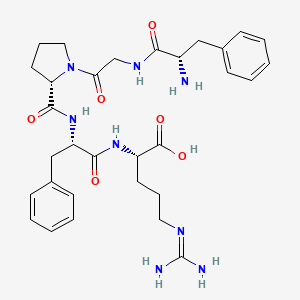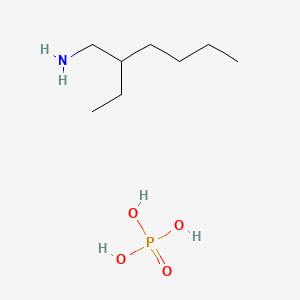
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrobenzopyran ring, and a triethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine typically involves multiple steps. One common method includes the following steps:
Formation of the dihydrobenzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a chlorobenzene derivative.
Attachment of the triethylamine moiety: This can be done through a nucleophilic substitution reaction where a triethylamine derivative reacts with a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydrobenzopyran ring to a fully saturated benzopyran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzopyran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Chlorpheniramine: An antihistamine with a similar structure but different pharmacological effects.
p-Chlorophenyl 2,3-epoxypropyl ether: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is unique due to its combination of a dihydrobenzopyran ring and a triethylamine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
102433-85-2 |
|---|---|
分子式 |
C27H30ClNO2 |
分子量 |
436.0 g/mol |
IUPAC名 |
2-[4-[3-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C27H30ClNO2/c1-3-29(4-2)17-18-30-23-15-11-21(12-16-23)27-24-7-5-6-8-26(24)31-19-25(27)20-9-13-22(28)14-10-20/h5-16,25,27H,3-4,17-19H2,1-2H3 |
InChIキー |
GKWHEBWKJBRTCY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(COC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)








